AMG-1694 In Vivo Glucose Lowering: Diabetic-Selective Effect Compared to GK Activators
AMG-1694 lowers blood glucose exclusively in diabetic animals, a safety-relevant differentiation from direct GK activators which lower glucose in both diabetic and normoglycemic states. In the Nature study, blood glucose lowering with AMG-1694 (and AMG-3969) was restricted to diabetic animals and did not occur in normoglycemic animals, whereas GK activators produced glucose lowering irrespective of glycemic status [1].
| Evidence Dimension | Blood glucose lowering selectivity (diabetic vs. normoglycemic animals) |
|---|---|
| Target Compound Data | Blood glucose lowering observed in diabetic rodent models only; no effect in normoglycemic animals |
| Comparator Or Baseline | GK activators (class comparator): blood glucose lowering occurs in both diabetic and normoglycemic animals |
| Quantified Difference | Qualitative difference: selective glucose lowering in hyperglycemic state only for AMG-1694/AMG-3969 class |
| Conditions | In vivo: rodent diabetes models including ZDF rats and db/db mice; normoglycemic control animals |
Why This Matters
For procurement in diabetes research, this diabetic-selective glucose lowering profile directly addresses the hypoglycemia risk associated with GK activators, making AMG-1694 a mechanistically distinct tool for investigating glucose homeostasis without confounding effects in normoglycemic controls.
- [1] Lloyd, D. J., et al. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors. Nature 504, 437–440 (2013). View Source
